molecular formula C12H15ClN2O5S B4943873 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide

2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide

Cat. No. B4943873
M. Wt: 334.78 g/mol
InChI Key: FCUWOJRYUKUNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide, also known as Molsidomine, is a potent nitric oxide donor drug that has been extensively studied for its potential application in the treatment of cardiovascular diseases. The compound is a white crystalline powder with a molecular formula of C10H14ClN3O4S and a molecular weight of 317.75 g/mol.

Mechanism of Action

2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide works by releasing nitric oxide, which activates guanylate cyclase and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then causes smooth muscle relaxation, which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet activity, and antioxidant properties. The compound has also been shown to reduce myocardial oxygen demand and improve myocardial perfusion.

Advantages and Limitations for Lab Experiments

2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, including its potent nitric oxide releasing activity and its ability to improve blood flow to organs. However, the compound is also known to have a short half-life and can be unstable in certain conditions.

Future Directions

There are several potential future directions for research on 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide, including its potential application in the treatment of other diseases such as pulmonary hypertension and sickle cell disease. Additionally, further studies could investigate the optimal dosing and administration of the compound, as well as its potential combination with other drugs for improved efficacy. Finally, there is a need for more studies to investigate the potential side effects and safety of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide in humans.

Synthesis Methods

2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitrophenol with morpholine, followed by the reduction of the resulting nitro compound with sodium dithionite. The final step involves the reaction of the resulting amine with chloroacetyl chloride to yield 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide.

Scientific Research Applications

2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential application in the treatment of various cardiovascular diseases, including angina pectoris, heart failure, and hypertension. The compound works by releasing nitric oxide, which causes vasodilation and improves blood flow to the heart and other organs.

properties

IUPAC Name

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S/c13-9-1-2-10(20-8-12(14)16)11(7-9)21(17,18)15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUWOJRYUKUNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide

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